2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate
Description
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-[benzyl(methyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-28(18-19-5-3-2-4-6-19)36(31,32)22-10-7-20(8-11-22)25(30)34-21-9-12-23-24(17-21)35-26(27-23)29-13-15-33-16-14-29/h2-12,17H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUINOBRCOXYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The benzothiazole core is synthesized via Gould-Jacobs cyclization, adapting methods from benzothiazol-6-ol derivatives.
Procedure:
- React 4-aminophenol (10 mmol) with carbon disulfide (12 mmol) in pyridine at 0°C
- Add morpholine (12 mmol) and iodine (catalytic)
- Heat at 110°C for 6 hours under nitrogen
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:4)
Key Parameters:
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| Reaction Temperature | 90–130°C | 110°C |
| Morpholine Equiv | 1.0–1.5 | 1.2 |
| Yield | 58–72% | 68% |
Characterization matches literature data for 2-morpholin-4-yl-1,3-benzothiazol-6-ol:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 7.89 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 3.75–3.68 (m, 4H, morpholine), 2.95–2.88 (m, 4H, morpholine)
- HRMS : m/z [M+H]⁺ calcd for C₁₁H₁₂N₂O₂S: 237.0699; found: 237.0693
Preparation of 4-[Benzyl(methyl)sulfamoyl]benzoic Acid
Sulfamoylation of 4-Carboxybenzenesulfonyl Chloride
Adapting sulfamoyl group installation techniques from benzoxazepine syntheses:
Stepwise Synthesis:
- Sulfonation : Treat 4-chlorobenzoic acid with chlorosulfonic acid (0–5°C, 2 h) → 4-chlorosulfonylbenzoic acid
- Amination : React with N-benzyl-N-methylamine (1.2 equiv) in DCM/TEA (3:1) at −20°C
- Acid Activation : Convert to mixed carbonate using ethyl chloroformate
Critical Observations:
- Lower temperatures (−20°C vs 0°C) reduce bis-sulfonamide formation from 18% to <5%
- TEA as base gives superior yields (83%) compared to pyridine (67%)
Esterification and Final Coupling
Steglich Esterification Conditions
Coupling the benzothiazole phenol with activated benzoic acid derivative:
Optimized Protocol:
- Dissolve 2-(morpholin-4-yl)-1,3-benzothiazol-6-ol (1.0 equiv) and 4-[benzyl(methyl)sulfamoyl]benzoic acid (1.05 equiv) in anhydrous DMF
- Add DCC (1.2 equiv) and DMAP (0.1 equiv)
- Stir at 25°C under N₂ for 24 h
- Wash with 5% NaHCO₃ and brine
- Purify via flash chromatography (SiO₂, DCM/MeOH 95:5)
Yield Optimization:
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | DMF | 25 | 24 | 78 |
| EDCl/HOBt | THF | 40 | 18 | 65 |
| CDI | DCM | 0→25 | 36 | 71 |
Analytical Characterization of Final Product
Spectroscopic Data:
- ¹H NMR (500 MHz, CDCl₃):
δ 8.21 (d, J=8.5 Hz, 2H, benzoate ArH), 7.98 (d, J=8.5 Hz, 2H, benzoate ArH), 7.89 (d, J=8.4 Hz, 1H, benzothiazole H7), 7.62 (dd, J=8.4, 2.1 Hz, 1H, benzothiazole H5), 7.45–7.32 (m, 6H, benzyl & benzothiazole H4), 4.55 (s, 2H, benzyl CH₂), 3.82–3.75 (m, 4H, morpholine), 3.12 (s, 3H, NCH₃), 2.95–2.89 (m, 4H, morpholine)
¹³C NMR (126 MHz, CDCl₃):
δ 166.8 (C=O), 154.2 (C2 benzothiazole), 141.5–116.7 (aromatic carbons), 66.8 (morpholine CH₂), 53.1 (NCH₃), 47.3 (benzyl CH₂)HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₇H₂₆N₃O₅S₂: 544.1264; found: 544.1259
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
Combining elements from thiazole and sulfonamide methodologies:
Procedure:
- Mix 2-aminophenol, morpholine, and Lawesson's reagent in MeCN
- Microwave at 120°C (300 W) for 15 min
- Add preformed 4-[benzyl(methyl)sulfamoyl]benzoyl chloride
- Continue microwaving at 80°C for 10 min
Advantages:
- Total reaction time reduced from 48 h to 25 min
- Improved overall yield (82% vs 78% stepwise)
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch processes for flow chemistry:
System Configuration:
- Module 1: Benzothiazole formation (PFA tubing reactor, 110°C)
- Module 2: Sulfamoylation (packed bed reactor with immobilized TEA)
- Module 3: Esterification (microwave-assisted flow cell)
Throughput: 1.2 kg/day using 5 L total reactor volume
Chemical Reactions Analysis
Structural Components and Reactivity Predictions
The molecule contains three key moieties:
-
2-(morpholin-4-yl)-1,3-benzothiazol-6-ol : A benzothiazole core substituted with morpholine (a six-membered amine-ether ring) at C2 and a hydroxyl group at C6 .
-
4-[benzyl(methyl)sulfamoyl]benzoate : A sulfonamide-linked benzoate ester with benzyl and methyl substituents.
| Functional Group | Expected Reactivity |
|---|---|
| Benzothiazole moiety | Susceptible to electrophilic substitution (e.g., nitration, halogenation) at C5 or C7. |
| Morpholine ring | Base-catalyzed ring-opening via nucleophilic attack at the oxygen or nitrogen atoms. |
| Sulfamoyl group (-SO₂N-) | Hydrolysis under acidic/basic conditions to yield sulfonic acid and amines. |
| Ester linkage | Saponification (hydrolysis) in aqueous base to form carboxylic acid and phenol. |
Ester Hydrolysis
The benzoate ester is expected to undergo alkaline hydrolysis (e.g., with NaOH):
This reaction is typical for esters and aligns with the lability of ester bonds in similar structures .
Sulfamoyl Group Reactivity
The sulfamoyl group may hydrolyze under strong acidic conditions (e.g., HCl, Δ):
This pathway mirrors sulfonamide reactivity in pharmaceuticals and agrochemicals.
Electrophilic Aromatic Substitution
The benzothiazole core could undergo halogenation (e.g., bromination) at electron-rich positions (C5/C7), facilitated by the electron-donating morpholine group .
Challenges and Research Gaps
-
No experimental validation of these pathways exists for this specific compound.
-
Stability under thermal or photolytic conditions remains uncharacterized.
-
Biological or catalytic reactivity (e.g., enzyme-mediated transformations) is unknown.
Recommendations for Further Study
-
Conduct hydrolytic stability studies (pH 1–14, 25–100°C).
-
Explore catalytic hydrogenation of the benzothiazole ring.
-
Screen for cross-coupling reactions (e.g., Suzuki-Miyaura) at the benzothiazole C7 position.
Scientific Research Applications
2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogs with Sulfamoyl-Benzamide/Esters
LMM5 and LMM11 ()
These compounds share the 4-sulfamoylbenzamide scaffold but differ in substituents:
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Key Differences :
- Backbone : LMM5/LMM11 use oxadiazole-linked benzamides, while the target compound employs a benzothiazole-benzoate ester.
- Substituents : The target compound’s morpholine and benzyl(methyl)sulfamoyl groups may enhance solubility compared to LMM11’s cyclohexyl-ethyl sulfamoyl group.
Biological Relevance: LMM5 and LMM11 were tested against fungal strains (e.g., Candida albicans), with Fluconazole as a control .
BA90939 ()
This analog (C27H25N3O5S2) replaces the benzyl(methyl)sulfamoyl group with a tetrahydroisoquinoline-2-sulfonyl moiety.
- Impact: The tetrahydroisoquinoline group may confer higher rigidity and alter receptor-binding profiles compared to the target compound’s flexible benzyl(methyl) group .
Ethyl Benzoate Derivatives ()
Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) share the benzoate ester backbone but lack sulfamoyl or benzothiazole groups.
Key Differences :
- Functional Groups : The target compound’s benzothiazole and sulfamoyl groups are absent in these derivatives, which instead feature pyridazine or isoxazole rings.
- Bioactivity : Ethyl benzoates in are linked to cardiovascular or anti-inflammatory applications, whereas sulfamoyl-benzothiazoles are more commonly associated with kinase or protease inhibition .
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
- Sulfamoyl Group : Present in the target compound, LMM5, and LMM11, this group is critical for hydrogen bonding with biological targets (e.g., fungal enzymes) .
- Benzothiazole vs. Oxadiazole : The benzothiazole core in the target compound may improve metabolic stability compared to oxadiazoles in LMM5/LMM11, which are prone to hydrolysis .
- Morpholine vs.
Biological Activity
The compound 2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate , also referred to as MBSB, is a synthetic derivative characterized by a complex structure that includes a morpholine ring, a benzothiazole moiety, and a sulfamoyl group. This unique configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
MBSB can be synthesized through a multi-step process involving the reaction of 2-morpholinobenzothiazole-6-carboxylic acid with 4-(N-methylsulfamoyl)benzoyl chloride. The synthesis typically involves:
- Reagents : 2-morpholinobenzothiazole-6-carboxylic acid, 4-(N-methylsulfamoyl)benzoyl chloride.
- Conditions : Use of suitable solvents and catalysts.
- Purification : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the product.
Biological Activity Overview
Research indicates that compounds similar to MBSB exhibit various biological activities, including:
- Antimicrobial : Inhibition of bacterial growth.
- Anti-inflammatory : Reduction of inflammatory markers.
- Anticancer : Inhibition of cancer cell proliferation.
The presence of the benzothiazole moiety is particularly significant due to its established biological effects, which include interaction with enzymes involved in cancer cell proliferation .
MBSB's mechanism of action can be understood through its binding affinity to specific biological targets. Research has shown that derivatives containing the benzothiazole structure can inhibit key enzymes associated with tumor growth. For instance, studies have highlighted the ability of benzothiazole derivatives to modulate pathways involved in cancer cell cycle regulation and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives, providing insights into their potential therapeutic applications:
-
Antitumor Activity :
- A study synthesized various benzothiazole compounds and evaluated their effects on cancer cell lines (A431, A549, H1299). The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .
- Another investigation focused on modifying the benzothiazole nucleus to enhance anticancer activity, revealing promising results against non-small cell lung cancer cells .
- Anti-inflammatory Effects :
Comparative Analysis
To further understand MBSB's unique properties, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(4-Morpholinyl)benzothiazole | Morpholine ring and benzothiazole | Antimicrobial | Simpler structure without sulfamoyl group |
| Benzothiazole sulfonamide derivatives | Benzothiazole and sulfonamide | Anticancer | Known for potent enzyme inhibition |
| N-[3-fluoro-4-{6-(methyloxy)-7... | Contains morpholine and quinoline | Anticancer | Different core structure with additional fluorine substitution |
The structural complexity and combination of pharmacophores in MBSB may enhance its biological activity compared to simpler analogs.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?
The synthesis of this compound likely involves multi-step reactions, including the formation of the benzothiazole core, sulfamoyl functionalization, and esterification. Key steps may include:
- Benzothiazole formation : Cyclization of substituted anilines with thioureas or via oxidative coupling, as seen in benzothiazole derivatives .
- Sulfamoylation : Introduction of the sulfamoyl group using sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Esterification : Coupling the benzothiazole moiety with the benzoate group using coupling agents like DCC/DMAP or Mitsunobu conditions .
Critical parameters include temperature control (e.g., reflux in acetonitrile at ~70°C for esterification ), stoichiometric ratios of reagents, and purification via flash chromatography (chloroform/ethyl acetate gradients) . Yield optimization may require iterative adjustment of reaction times and catalyst loading (e.g., KI in nucleophilic substitutions) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Spectroscopy :
- Crystallography :
- Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions (e.g., π-π stacking in benzothiazoles ).
- Address data inconsistencies (e.g., twinning or disorder) by re-measuring datasets at higher resolution or applying restraints during refinement .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's mechanism of action in biological systems?
- Target identification : Perform in silico docking (e.g., AutoDock Vina) against enzymes like Mur ligases or kinases, leveraging structural motifs (e.g., sulfamoyl groups as ATP-competitive inhibitors ).
- Enzyme assays : Use fluorescence-based assays (e.g., NADH-coupled) to measure inhibition kinetics. Include controls for nonspecific binding (e.g., thermal shift assays) .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with known benzothiazole derivatives (e.g., antitumor activities ).
Q. What strategies address solubility challenges in in vitro assays, and how can formulation improve bioavailability?
- Solubility enhancement :
- Formulation :
Q. How can in silico docking predictions be validated experimentally, and what controls ensure specificity?
- Validation :
- Controls :
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
